molecular formula C5H5BrN2 B076627 2-Amino-3-bromopyridine CAS No. 13534-99-1

2-Amino-3-bromopyridine

Cat. No.: B076627
CAS No.: 13534-99-1
M. Wt: 173.01 g/mol
InChI Key: RBCARPJOEUEZLS-UHFFFAOYSA-N
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Description

2-Amino-3-bromopyridine: is an organic compound with the molecular formula C5H5BrN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are substituted by an amino group and a bromine atom, respectively. This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

Target of Action

The primary target of this compound is the respiratory system . This compound interacts with specific receptors or enzymes within the respiratory system, which can lead to various physiological effects.

Mode of Action

This compound interacts with its targets in the respiratory system through a series of chemical reactions. It is used to synthesize a variety of compounds, including 2-acylamido-3-bromopyridines, 2-anilino-3-bromopyridine, 3-[(2-methoxyphenyl)ethynyl]pyridin-2-amine, 3-[(4-methoxyphenyl)ethynyl]pyridin-2-amine, N-(bromopyridyl)amidines, and carbolines . These reactions are typically catalyzed by palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of the aforementioned compounds . The compound’s interaction with its targets can lead to changes in these pathways, potentially affecting downstream effects such as cellular signaling or metabolic processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity (Log Po/w) is 1.69 at 20℃ and pH7 , which may impact its bioavailability and distribution within the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its distribution and bioavailability within the body . Additionally, factors such as pH and temperature could potentially impact its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-Aminopyridine:

      Starting Material: 2-Aminopyridine

      Reagents: Liquid bromine, acetic acid

      Conditions: The reaction is carried out by dissolving 2-aminopyridine in an organic solvent, stirring at 0°C, and adding half of the liquid bromine. The mixture is then heated to 10-20°C, followed by the dropwise addition of acetic acid.

  • Reduction of 2-Amino-3-nitropyridine:

      Starting Material: 2-Amino-3-nitropyridine

      Reagents: Amino protecting group, reducing agents

      Conditions: The amino group of 2-amino-3-nitropyridine is protected, followed by reduction of the nitro group to an amino group.

Industrial Production Methods:

The industrial production of 2-amino-3-bromopyridine typically involves the bromination of 2-aminopyridine due to its simplicity and high yield. The process is optimized to minimize by-products and reduce production costs, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions:

Major Products:

  • 2-Amino-3-iodopyridine
  • 2-Amino-3-cyanopyridine
  • Carbolines via palladium-catalyzed arylation and amination reactions

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-6-bromopyridine
  • 3-Amino-2-bromopyridine
  • 2-Amino-3-chloropyridine

Comparison: 2-Amino-3-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-amino-5-bromopyridine and 2-amino-6-bromopyridine have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-2-1-3-8-5(4)7/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCARPJOEUEZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355840
Record name 2-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13534-99-1
Record name 2-Amino-3-bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13534-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to obtain 2-Amino-3-bromopyridine?

A1: One approach involves the direct bromination of 2-aminopyridine. While this reaction at room temperature primarily yields 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, conducting the reaction in the gas phase at 500°C over pumice results in a mixture of various brominated aminopyridines. This mixture includes this compound alongside other mono-, di-, and tribrominated isomers. []

Q2: How does this compound behave in Palladium-catalyzed coupling reactions?

A2: this compound readily participates in Palladium-catalyzed Sonogashira coupling reactions with terminal alkynes. This reaction provides an efficient route to 2-amino-3-alkynylpyridines, valuable intermediates in organic synthesis. [] Furthermore, research indicates that this compound can be utilized in the synthesis of azaindoles. One strategy involves a reductive amination of this compound with a functionalized aldehyde, followed by Sonogashira coupling and a Johnson-Claisen rearrangement. This method has proven particularly useful in optimizing the synthesis of Fevipiprant, a DP2 receptor antagonist. [, ]

Q3: Has the interaction of this compound with other molecules been investigated?

A3: Yes, researchers have studied the formation of cocrystals between this compound and 4-methylbenzoic acid. This cocrystal, synthesized through slow evaporation in methanol, is characterized by N-H···O, C=O-H···N, and C-H···Br hydrogen bonding interactions. These interactions play a crucial role in stabilizing the crystal structure. This research involved experimental techniques such as single-crystal X-ray analysis, FTIR, NMR spectroscopy, and powder XRD, alongside theoretical calculations using HF and DFT methods. []

Q4: Are there any studies focusing on the molecular interactions of this compound with solvents like alcohols?

A4: While specific details about the interaction of this compound with alcohols are limited within the provided papers, research exists on the molecular interactions of its isomer, 2-amino-5-bromopyridine, with alcohols. [] This suggests an interest in understanding how these compounds interact with solvents, which is crucial for optimizing reaction conditions and developing further applications.

Q5: What is the significance of exploring different regioisomers like this compound in organic synthesis?

A5: The ability to selectively synthesize and utilize different regioisomers of substituted pyridines, such as this compound, is essential in medicinal chemistry and drug development. These subtle structural differences can significantly impact the biological activity, potency, and selectivity of the resulting compounds. [] This highlights the importance of developing efficient synthetic routes for specific isomers.

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